Oleyl mercaptan

Catalog No.
S12509814
CAS No.
M.F
C18H36S
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleyl mercaptan

Product Name

Oleyl mercaptan

IUPAC Name

(Z)-octadec-9-ene-1-thiol

Molecular Formula

C18H36S

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C18H36S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-

InChI Key

LJLJPBMSWIYGOA-KTKRTIGZSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCS

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCS

Oleyl mercaptan is an organic compound characterized by the presence of a long hydrocarbon chain and a thiol group. Its chemical structure can be represented as C18_{18}H36_{36}S, indicating that it consists of 18 carbon atoms, 36 hydrogen atoms, and one sulfur atom. This compound is derived from oleyl alcohol, which is an unsaturated fatty alcohol, through the substitution of a hydroxyl group with a thiol group. Oleyl mercaptan appears as a colorless to pale yellow liquid with a characteristic odor, commonly associated with other mercaptans.

Typical of thiols. One notable reaction is its ability to undergo oxidation to form disulfides or sulfonic acids. For instance, when exposed to oxidizing agents, oleyl mercaptan can be converted into oleyl disulfide:

2C18H36S+[O]C18H36S2+H2O2\text{C}_{18}\text{H}_{36}\text{S}+[O]\rightarrow \text{C}_{18}\text{H}_{36}\text{S}_2+\text{H}_2\text{O}

Additionally, oleyl mercaptan can react with electrophiles in nucleophilic substitution reactions, forming thioethers or sulfides. Its reactivity is similar to that of other thiols, allowing it to participate in various synthetic pathways.

The synthesis of oleyl mercaptan typically involves the reaction of oleyl alcohol with hydrogen sulfide or sulfur-containing reagents. The general reaction can be summarized as follows:

C18H36OH+H2SC18H36SH+H2O\text{C}_{18}\text{H}_{36}\text{OH}+\text{H}_2\text{S}\rightarrow \text{C}_{18}\text{H}_{36}\text{SH}+\text{H}_2\text{O}

This reaction can be catalyzed by acid or basic conditions to enhance the yield of oleyl mercaptan. Other methods may include the use of alkali metal sulfides or thionating agents that facilitate the introduction of the thiol group into the oleyl alcohol molecule.

Oleyl mercaptan finds applications across various industries due to its unique properties:

  • Chemical Manufacturing: It serves as an intermediate in the production of surfactants and emulsifiers.
  • Cosmetics: Its moisturizing properties make it suitable for use in skin care products.
  • Lubricants: Oleyl mercaptan is used as an additive in lubricants to enhance their performance.
  • Antioxidant Agent: It may be utilized in formulations aimed at reducing oxidative stress.

Oleyl mercaptan shares structural similarities with several other compounds within the thiol family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Octadecane-1-thiolC18_{18}H38_{38}SStraight-chain structure; used in surface modification
Hexadecane-1-thiolC16_{16}H34_{34}SShorter carbon chain; commonly used in nanotechnology
MethanethiolC1_{1}H4_{4}SSmallest member; known for strong odor and gas odorization
ButanethiolC4_{4}H10_{10}SShort-chain; used in flavoring and as an odorant

Oleyl mercaptan's longer hydrocarbon chain distinguishes it from smaller thiols, providing unique properties such as enhanced hydrophobicity and potential applications in formulations requiring emulsification or surfactancy.

XLogP3

8.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

284.25377232 g/mol

Monoisotopic Mass

284.25377232 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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